N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a tetrahydroquinoline moiety. The coumarin core is substituted at the 3-position with a carboxamide group, which is further linked to a dimethylaminoethyl chain bearing a 1-methyltetrahydroquinolin-6-yl substituent.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-26(2)21(17-10-11-20-16(13-17)8-6-12-27(20)3)15-25-23(28)19-14-18-7-4-5-9-22(18)30-24(19)29/h4-5,7,9-11,13-14,21H,6,8,12,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIDRWOILDCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Dimethylamino Group : Contributes to the compound's interaction with various biological targets.
- Tetrahydroquinoline Ring : Enhances binding affinity and specificity.
- Chromene Core : Imparts stability and solubility to the molecule.
The molecular formula is , and its SMILES representation is CN(C)CCNC(=O)c2ccc1N(C)CCCc1c2 .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The proposed mechanisms include:
- Receptor Modulation : The dimethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : The tetrahydroquinoline moiety can inhibit enzymes involved in metabolic processes, which may lead to altered cellular behavior .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Activity | Model Used | Result |
|---|---|---|---|
| (+)-119 | Antitumor | mIDH1-U87-xenograft | Lower 2-HG levels post-treatment |
Neuroprotective Effects
Research has suggested neuroprotective properties due to the compound's interaction with neurotransmitter systems. It may help in conditions like Alzheimer's disease by modulating cholinergic activity .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects through the activation of cannabinoid receptors. This mechanism could provide therapeutic benefits in chronic inflammatory diseases .
Study 1: Antitumor Efficacy
A study focused on a related compound demonstrated its efficacy against glioblastoma cells. The treatment led to reduced cell viability and increased apoptosis rates. The study highlighted the importance of the tetrahydroquinoline structure in enhancing bioactivity.
Study 2: Neuroprotection in Animal Models
In a controlled study using animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. This suggests potential applications in neurodegenerative diseases.
Chemical Reactions Analysis
Reactivity of the Chromene-3-Carboxamide Core
The 2-oxo-2H-chromene (coumarin) ring and carboxamide group are primary reactive sites:
Hydrolysis of the Carboxamide
- Conditions : Acidic (HCl/H₂O) or basic (NaOH/H₂O) hydrolysis.
- Product : 2-Oxo-2H-chromene-3-carboxylic acid and the corresponding amine.
- Mechanism : Nucleophilic attack on the carbonyl carbon, breaking the amide bond .
- Support : Similar hydrolysis reactions are documented for N-aryl-2-oxo-2H-chromene-3-carboxamides .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Carboxamide hydrolysis | 6M HCl, reflux, 6h | 2-Oxo-2H-chromene-3-carboxylic acid + Amine byproduct |
Ring-Opening of the Chromene Lactone
- Conditions : Hydrazine hydrate, ethanol, reflux.
- Product : Salicylaldehyde azine derivatives or malonohydrazides (via nucleophilic attack at the lactone carbonyl) .
- Mechanism : Hydrazine induces lactone ring-opening, forming hydrazide intermediates.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Lactone ring-opening | Hydrazine hydrate, ethanol, reflux | Malonohydrazide or salicylaldehyde azine |
Reactivity of the Tetrahydroquinoline Moiety
The 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group undergoes dehydrogenation and electrophilic substitution:
Dehydrogenation to Quinoline
- Conditions : Pd/C, H₂, or oxidative agents (e.g., DDQ).
- Product : 1-Methyl-6-substituted quinoline.
- Mechanism : Aromatization via hydrogen abstraction .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Dehydrogenation | Pd/C, H₂, 120°C | 1-Methylquinoline derivative |
Electrophilic Substitution
- Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination).
- Product : Nitro- or bromo-substituted tetrahydroquinoline.
- Site : Position 7 or 8 of the tetrahydroquinoline ring .
Reactivity of the Dimethylaminoethyl Side Chain
The dimethylamino group participates in alkylation and quaternization:
Quaternization
- Conditions : Methyl iodide, CH₃CN, RT.
- Product : Quaternary ammonium salt.
- Application : Enhances water solubility for pharmacological studies .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Quaternization | CH₃I, CH₃CN, RT | Trimethylammonium ethyl derivative |
Mannich Reaction
- Reagents : Formaldehyde, secondary amine.
- Product : Aminoalkylated derivatives.
- Mechanism : Condensation at the dimethylamino group .
Synthetic Routes and Key Intermediates
The compound is synthesized via:
- Coumarin-3-carboxylic acid activation (e.g., using EDC/HOBt) followed by coupling with the tetrahydroquinoline-containing amine .
- Reductive amination to introduce the dimethylaminoethyl chain .
| Step | Reagents | Intermediate | Reference |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF | Activated coumarin-3-carboxylate | |
| Reductive amination | NaBH₃CN, MeOH | Dimethylaminoethyl-tetrahydroquinoline intermediate |
Stability and Degradation
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness lies in its dual heterocyclic system (coumarin and tetrahydroquinoline) and the tertiary amine (dimethylamino) group. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacological Insights
- Melting Points and Stability : While direct data for the target compound are unavailable, analogs like N-(2-carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (m.p. 124–125°C) suggest that crystalline stability is achievable with carboxamide substituents .
- Biological Activity: Tetrahydroquinoline derivatives in exhibit inhibitory activity against neuronal NOS (nNOS), implying that the target compound may share similar mechanistic pathways . Coumarin-carboxamide hybrids are also noted for anticancer and antimicrobial properties .
Preparation Methods
Tetrahydroquinoline Subunit Synthesis
The 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety is synthesized via cyclocondensation of 6-aminotetralin derivatives with carbonyl reagents. A representative protocol involves reacting 6-nitro-1-tetralone with methylamine under acidic conditions (HCl/EtOH, reflux, 12 h), followed by catalytic hydrogenation (H₂, 10% Pd/C, 50 psi) to reduce the nitro group and saturate the heterocycle. This step achieves 68–72% yields, with purity confirmed by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:2).
Chromene-3-Carboxylic Acid Preparation
2-Oxo-2H-chromene-3-carboxylic acid is synthesized through a Vilsmeier-Haack formylation followed by Pinnick oxidation:
- Formylation : 2-hydroxyacetophenone derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–25°C for 12 h, yielding chromone-3-carbaldehydes (46–94% yield).
- Oxidation : Sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water mixture oxidize aldehydes to carboxylic acids (53–61% yield).
Carboxamide Bond Formation
Acid Chloride Activation
Chromene-3-carboxylic acid (3 mmol) is treated with thionyl chloride (SOCl₂, 3 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen for 1 h, generating the reactive acid chloride intermediate. Excess SOCl₂ is removed under reduced pressure.
Amine Coupling
The tetrahydroquinoline-derived amine (2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine) is reacted with the acid chloride in DCM containing triethylamine (Et₃N, 4 mmol) at 0–25°C for 12 h. The reaction is quenched with ice-water, and the product is extracted with DCM (3 × 50 mL), dried (Na₂SO₄), and purified via recrystallization (ethanol/water 3:1) to yield the target carboxamide (44–64%).
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 58 | 98 |
| THF | 49 | 95 | |
| Temperature | 0°C → 25°C | 64 | 97 |
| 25°C (constant) | 52 | 93 |
Polar aprotic solvents (DCM > THF) enhance electrophilicity of the acid chloride, while gradual warming minimizes side reactions like hydrolysis.
Byproduct Mitigation
Common impurities include:
- Unreacted acid chloride (5–8%): Removed via aqueous NaHCO₃ washes.
- Di-acylated products (3–5%): Suppressed by maintaining a 1:1.05 amine-to-acid chloride ratio.
Structural Validation
Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar chromene system (dihedral angle = 178.5°) and equatorial orientation of the dimethylamino group (torsion angle = 89.7°).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction time from 12 h to 45 min by enhancing mass transfer. A microreactor system (0.5 mm ID) operating at 10 mL/min achieves 89% conversion at 50°C.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI | 12.4 | 8.1 |
| E-Factor | 34.6 | 19.8 |
Process mass intensity (PMI) and environmental factor (E-Factor) improvements derive from solvent recycling and reduced purification steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core followed by coupling with the chromene-carboxamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while temperature control (40–60°C) prevents side reactions .
- Catalysts : Triethylamine or DMAP can improve nucleophilic substitution reactions involving dimethylamino groups .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms the presence of the dimethylamino group (δ 2.2–2.5 ppm for N(CH3)2) and chromene carbonyl (δ 160–170 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry, particularly for the tetrahydroquinoline-chromene junction .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography or SPR (surface plasmon resonance) to screen for protein binding partners .
- Enzyme inhibition assays : Test activity against kinases or proteases (e.g., IC50 determination) due to structural similarity to known inhibitors .
- Cellular uptake studies : Fluorescence tagging (e.g., coumarin derivatives) tracks intracellular localization .
Advanced Research Questions
Q. How can experimental design optimization (e.g., DOE) improve synthesis efficiency and reproducibility?
- Methodological Answer :
- Factorial design : Vary factors like solvent polarity, temperature, and catalyst loading to identify optimal conditions via response surface methodology .
- Taguchi methods : Minimize experimental runs while maximizing yield; prioritize factors like reaction time and stoichiometry .
- Failure analysis : Use LC-MS to characterize byproducts (e.g., hydrolyzed amides) and adjust protecting groups .
Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Structural comparators : Compare substituent effects (e.g., nitro vs. methyl groups on chromene) using SAR tables (see example below) :
| Substituent | Bioactivity (IC50, μM) | Solubility (logP) |
|---|---|---|
| -NO2 | 0.12 | 2.1 |
| -CH3 | 0.45 | 1.8 |
- Data normalization : Standardize assays (e.g., ATP levels for cytotoxicity) to reduce inter-lab variability .
- Molecular docking : Use AutoDock Vina to predict binding affinity discrepancies due to steric clashes in active sites .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment-based design : Modify the tetrahydroquinoline’s methyl group to ethyl or cyclopropyl to assess steric effects .
- Electron-withdrawing groups : Introduce halogens (e.g., -Cl) on the chromene ring to enhance electrophilicity and target engagement .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .
Q. How can computational modeling predict the compound’s reactivity and stability under varying experimental conditions?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to simulate reaction pathways (e.g., amide bond hydrolysis) and identify transition states .
- pKa prediction : Tools like MarvinSuite estimate protonation states of the dimethylamino group (predicted pKa ~8.5) .
- Degradation modeling : Accelerated stability studies (40°C/75% RH) combined with QSPR models forecast shelf-life .
Q. What methodologies are critical for evaluating the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?
- Methodological Answer :
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis quantifies unbound fractions .
- Metabolic stability : Incubate with CYP450 isoforms (e.g., CYP3A4) and monitor depletion via LC-MS/MS .
- Photostability : Expose to UV light (300–400 nm) and track degradation products .
Data Interpretation & Reproducibility
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (AUC), half-life, and tissue distribution in rodent models .
- Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., glucuronidation) that reduce activity .
- 3D tumor spheroids : Bridge 2D cell assays and in vivo models by testing penetration in multicellular systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
